molecular formula C22H23ClFN3O B2747598 8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189663-34-0

8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2747598
CAS RN: 1189663-34-0
M. Wt: 399.89
InChI Key: LEPGUPDMSWRHTQ-UHFFFAOYSA-N
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Description

8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H23ClFN3O and its molecular weight is 399.89. The purity is usually 95%.
BenchChem offers high-quality 8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Chloro-6-fluorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Breast Cancer and Epidermal Growth Factor Receptor Inhibitors

A study on triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone ring systems has shown promising results as potential epidermal growth factor receptor inhibitors. Among these derivatives, specific compounds exhibited significant inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro. This suggests potential applications of similar compounds in designing new epidermal growth factor receptor inhibitors for treating breast cancer (Fleita, Sakka, & Mohareb, 2013).

Anticonvulsant Activity

Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, which share a structural motif with the compound , highlighted their anticonvulsant activity against maximal electroshock-induced seizures in rats. This showcases the potential of such compounds in developing new anticonvulsant drugs (Kelley et al., 1995).

Molecular Interactions in Drug Design

A study on ethyl 2-triazolyl-2-oxoacetate derivatives demonstrated the importance of π-hole tetrel bonding interactions in drug design. These interactions, crucial for the stability and biological activity of pharmaceutical compounds, can inform the design of new drugs with improved efficacy and stability (Ahmed et al., 2020).

Antitumor Activity

The synthesis of new 2-phenylbenzothiazoles, including derivatives with a fluorobenzothiazole core, has shown potent antiproliferative activity against lung, colon, and breast cancer cell lines. This research provides a foundation for the development of new anticancer agents leveraging the structural features of such compounds (Mortimer et al., 2006).

Antimicrobial Activity

Benzimidazole derived naphthalimide triazoles have been synthesized and tested for their antimicrobial activities. Compounds with specific substituents exhibited potent antibacterial and antifungal activities, suggesting the utility of this chemical framework in developing new antimicrobial agents (Luo et al., 2015).

properties

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN3O/c1-14-6-7-16(12-15(14)2)20-21(28)26-22(25-20)8-10-27(11-9-22)13-17-18(23)4-3-5-19(17)24/h3-7,12H,8-11,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPGUPDMSWRHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=C(C=CC=C4Cl)F)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-EN-2-one

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